molecular formula C30H40O4 B1245214 rhabdastrellic acid A

rhabdastrellic acid A

Cat. No. B1245214
M. Wt: 464.6 g/mol
InChI Key: IIPLLKSCMYHUOP-HYCGKRAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rhabdastrellic acid A is a natural product found in Rhabdastrella globostellata with data available.

Scientific Research Applications

1. Anticancer Properties:

  • Rhabdastrellic acid-A, an isomalabaricane triterpenoid from the sponge Rhabdastrella globostellata, has demonstrated potential in inhibiting the proliferation of various cancer cells. A study showed its effectiveness in inducing apoptosis in human leukemia HL-60 cells, potentially through the regulation of apoptosis-related genes such as p73 and JunD (Guo et al., 2007).
  • Another study highlighted its role in inducing autophagy-associated cell death in human cancer cells, such as Hep3B and A549, by blocking the Akt pathway, suggesting its potential as an anticancer agent (Li et al., 2010).
  • Rhabdastrellic acid-A's inhibition of the PI3K/Akt pathway and induction of caspase-3 dependent-apoptosis in HL-60 human leukemia cells have also been reported, further supporting its anticancer potential (Guo et al., 2008).

2. Chemical Synthesis and Structure-Activity Relationship:

  • The complex structure of rhabdastrellic acid A has made it a target for total synthesis studies. A study achieved the first total synthesis of rhabdastrellic acid A, offering insights into its structural complexity and potential for synthesizing related marine triterpenoids (Boyko et al., 2019).
  • Further synthetic studies have been conducted to understand the structure-activity relationships of isomalabaricane triterpenoids like rhabdastrellic acid A, aiding in the exploration of their potential therapeutic applications (Boyko et al., 2021).

3. Cytotoxicity and Cell Proliferation Inhibition:

  • Various studies have reported on the cytotoxicity of rhabdastrellic acid A against different cancer cell lines, emphasizing its potential as a cytotoxic agent in cancer treatment. Its effectiveness in inducing apoptosis and inhibiting cell proliferation in cancer cells has been a key focus (Li et al., 2010).

properties

Product Name

rhabdastrellic acid A

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

(2E,4E,6E,8E,10Z)-10-[(3aS,9aR,9bS)-3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C30H40O4/c1-19(11-9-13-21(3)27(33)34)10-8-12-20(2)26-22(31)18-24-29(6)17-15-25(32)28(4,5)23(29)14-16-30(24,26)7/h8-13,23-24H,14-18H2,1-7H3,(H,33,34)/b11-9+,12-8+,19-10+,21-13+,26-20+/t23?,24-,29-,30-/m0/s1

InChI Key

IIPLLKSCMYHUOP-HYCGKRAFSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CCC3[C@@]2(CCC(=O)C3(C)C)C)C)\C)/C=C/C=C(\C)/C(=O)O

Canonical SMILES

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(=O)C3(C)C)C)C)C)C=CC=C(C)C(=O)O

synonyms

rhabdastrellic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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